molecular formula C15H15BrN2O5S B4595086 5-BROMO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

5-BROMO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4595086
M. Wt: 415.3 g/mol
InChI Key: SIXARGCEELUMBU-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a morpholine-4-sulfonyl group attached to the phenyl ring, and a carboxamide group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Sulfonylation: The phenyl ring is sulfonylated with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The carboxylic acid group at the 2-position of the furan ring is converted to a carboxamide using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. The bromine atom and the furan ring contribute to the compound’s overall electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

5-Bromo-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to thiophene and pyrrole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O5S/c16-14-5-4-13(23-14)15(19)17-11-2-1-3-12(10-11)24(20,21)18-6-8-22-9-7-18/h1-5,10H,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXARGCEELUMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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